![molecular formula C8H14ClN3O2 B3100144 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride CAS No. 13625-49-5](/img/structure/B3100144.png)
3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
Vue d'ensemble
Description
3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is a chemical compound with the CAS Number: 13625-49-5 . It has a molecular weight of 219.67 . The IUPAC name for this compound is 3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride . It is stored at room temperature and kept dry and cool .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3O2.ClH/c1-11-6(12)8(10-7(11)13)2-4-9-5-3-8;/h9H,2-5H2,1H3,(H,10,13);1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 334 C .Applications De Recherche Scientifique
Antimicrobial and Detoxification Applications
3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride has been studied for its potential in antimicrobial and detoxification applications. A study by Ren et al. (2009) synthesized a related N-halamine precursor and bonded it onto cotton fabrics. This modified cotton demonstrated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, highlighting its potential in biocidal applications (Ren et al., 2009).
Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase
Váchal et al. (2012) identified derivatives of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as effective inhibitors of hypoxia-inducible factor prolyl hydroxylase. This suggests potential use in treating anemia, as these inhibitors can upregulate erythropoietin in vivo (Váchal et al., 2012).
Myelostimulating Activity
The compound has shown promise in stimulating bone marrow hematopoiesis. Yu et al. (2018) demonstrated its myelostimulating activity in artificially induced myelodepressive syndrome, suggesting its potential in accelerating the regeneration of lymphocyte and granulocyte cell pools (Yu et al., 2018).
Antimicrobial Activity
Krolenko et al. (2015) developed efficient methods for synthesizing derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione, which showed antimicrobial activity. This indicates the broader potential of this chemical class in antimicrobial applications (Krolenko et al., 2015).
Ligands for Serotonin Receptors
Weinhardt et al. (1996) identified substituted benzenesulfonyl derivatives of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as selective ligands for the 5-HT2C serotonin receptor, outlining a structure-activity relationship in this series (Weinhardt et al., 1996).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P337, P362+P364, P405, P501 . These codes provide guidance on how to handle the compound safely.
Mécanisme D'action
Target of Action
The primary target of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is the delta opioid receptor (DOR) . DORs are a clinical target for various neurological disorders, including migraine and chronic pain .
Mode of Action
This compound acts as an agonist at the DOR . It binds to the orthosteric site of the receptor, based on docking and molecular dynamic simulation . This binding triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways .
Result of Action
The activation of DORs by this compound results in antinociceptive effects , which can help in the management of pain . It’s also noted that selective dor agonists, while being antinociceptive, can also induce convulsions .
Propriétés
IUPAC Name |
3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-11-6(12)8(10-7(11)13)2-4-9-5-3-8;/h9H,2-5H2,1H3,(H,10,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPWZZACEHCWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCNCC2)NC1=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride | |
CAS RN |
13625-49-5 | |
| Record name | 1,3,8-Triazaspiro[4.5]decane-2,4-dione, 3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13625-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

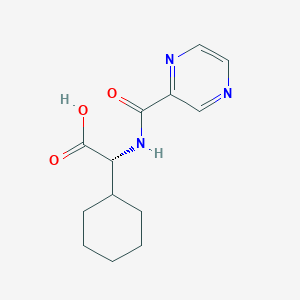
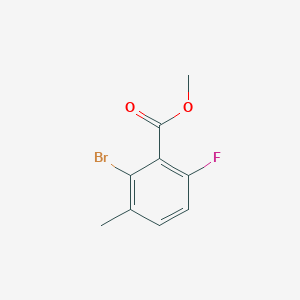
![2-Di-t-butylphosphino-4-methoxy-3,5,6-trimethyl-2',4',6'-tri-i-propylbiphenyl,[~1:1mixture with regioisomer,2-Di-t-butylphosphino-5-methoxy-3,4,6-trimethyl-2',4',6'-tri-i-propylbiphenyl]](/img/structure/B3100073.png)
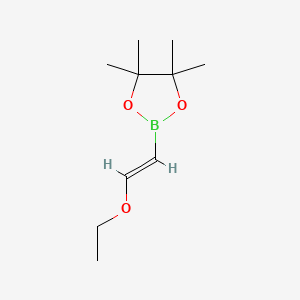
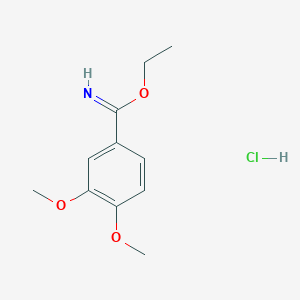
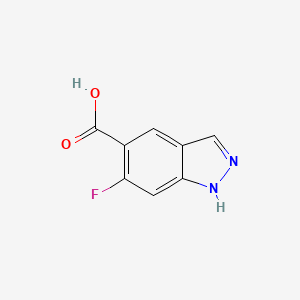
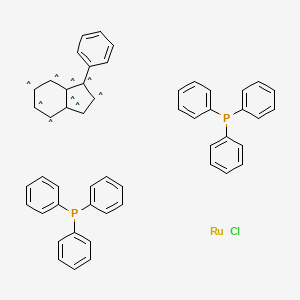

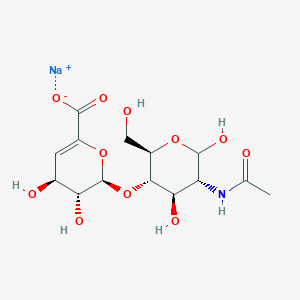
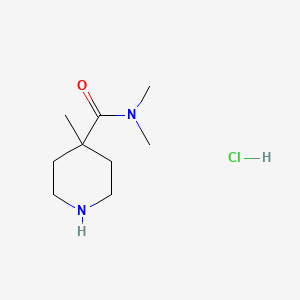
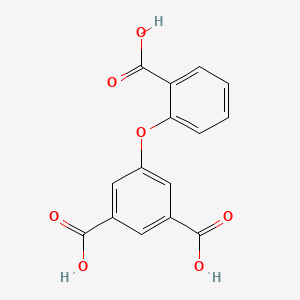
![6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one](/img/structure/B3100130.png)
![1-(3-Ethoxyphenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3100136.png)
